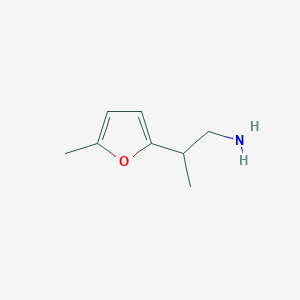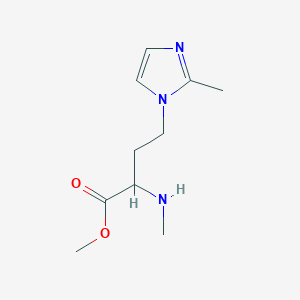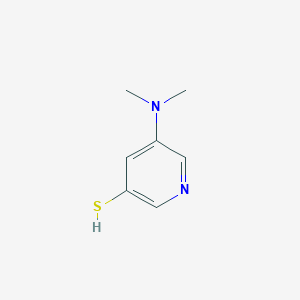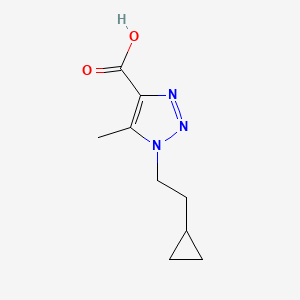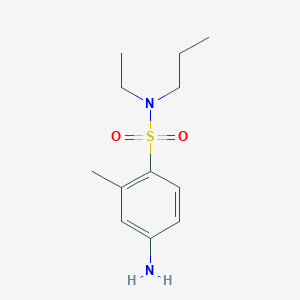
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C12H20N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl and propyl halides in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-nitro-N-ethyl-2-methyl-N-propylbenzenesulfonamide.
Reduction: this compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with antibacterial and antifungal properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to competitive inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-ethylbenzenesulfonamide
- 4-amino-N-propylbenzenesulfonamide
- 4-amino-2-methylbenzenesulfonamide
Comparison
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is unique due to the presence of both ethyl and propyl groups attached to the sulfonamide nitrogen. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as an enzyme inhibitor compared to similar compounds with only one alkyl group.
Propiedades
Fórmula molecular |
C12H20N2O2S |
|---|---|
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-4-8-14(5-2)17(15,16)12-7-6-11(13)9-10(12)3/h6-7,9H,4-5,8,13H2,1-3H3 |
Clave InChI |
COLUFTOALCBHNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)S(=O)(=O)C1=C(C=C(C=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


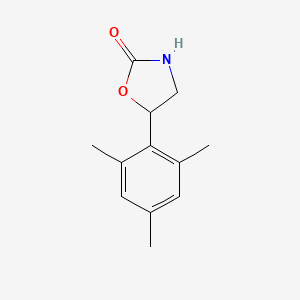
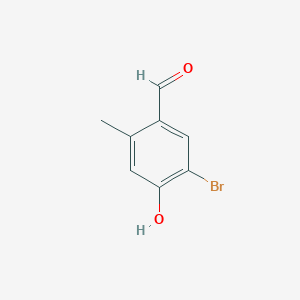

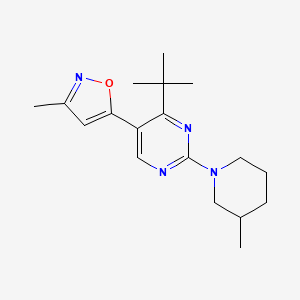
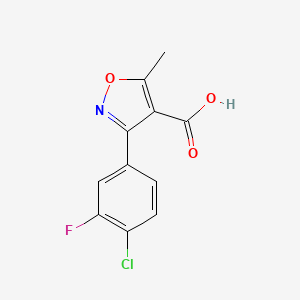
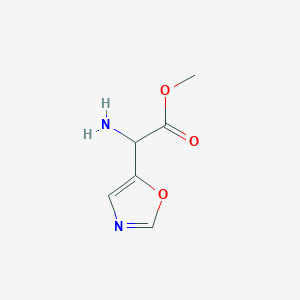
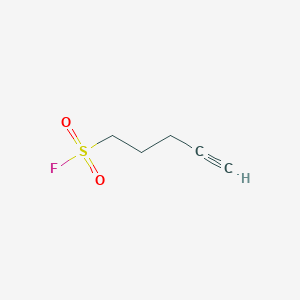

![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
